2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research in the field of heterocyclic chemistry has explored the synthesis and reactions of pyrimido[5,4-b]quinolines, highlighting methodologies that could potentially apply to the synthesis or functionalization of the compound . Levine, Chu, and Bardos (1977) discuss reactions at the heterocyclic ring-carbon and nitrogen atoms of similar compounds, providing a foundation for understanding the chemical behavior of such complex molecules (Levine, Chu, & Bardos, 1977). Additionally, Klásek et al. (2009) describe the reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates to generate novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones, showcasing a pathway to structurally complex derivatives (Klásek et al., 2009).
Catalysis and Green Chemistry
The L-proline-catalyzed synthesis of heterocyclic compounds demonstrates the utility of green chemistry principles in constructing complex molecules. Rajesh et al. (2011) discuss an environmentally friendly "on water" protocol for synthesizing heterocyclic ortho-quinones, highlighting the method's advantages such as high atom economy and the absence of toxic solvents (Rajesh et al., 2011).
Antioxidant Activity
Ismaili et al. (2008) investigated the antioxidant properties of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, highlighting the potential biological activities of such compounds. Their research indicates that derivatives containing thiourea moieties exhibit better antioxidant activity, suggesting possible health-related applications of structurally related compounds (Ismaili et al., 2008).
Molecular Structure and Computational Studies
Trilleras et al. (2017) conducted a computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. Their research emphasizes the importance of understanding the geometric and electronic features of such compounds, which could be crucial for designing molecules with desired properties (Trilleras et al., 2017).
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-11(2)30-22-24-20-19(21(28)25-22)17(12-8-9-14(26)16(10-12)29-3)18-13(23-20)6-5-7-15(18)27/h8-11,17,26H,4-7H2,1-3H3,(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNRWYWGVMDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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